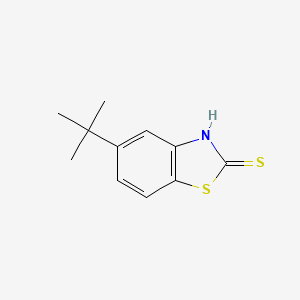

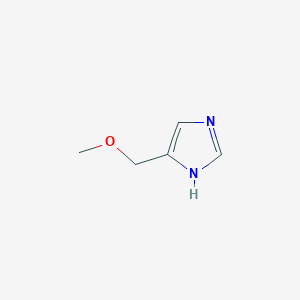

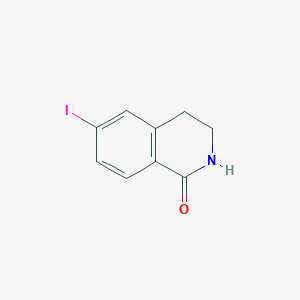

![molecular formula C7H11N3O B1647476 (5,6,7,8-四氢咪唑并[1,5-a]吡嗪-3-基)甲醇 CAS No. 601515-87-1](/img/structure/B1647476.png)

(5,6,7,8-四氢咪唑并[1,5-a]吡嗪-3-基)甲醇

描述

“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a chemical compound with the linear formula C7H12O1N3Cl1 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been achieved through the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .Molecular Structure Analysis

The molecular structure of “(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” can be represented by the SMILES string “OCC1=C(CNCC2)N2C=N1.Cl” and the InChI key .Physical And Chemical Properties Analysis

“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a solid substance . More specific physical and chemical properties are not available in the current resources.科学研究应用

化学研究

“(5,6,7,8-四氢咪唑并[1,5-a]吡嗪-3-基)甲醇”是一种独特的化学化合物,在各种化学研究应用中使用 . 它经常用作合成更复杂分子的构建块 .

抗菌活性

该化合物的重要应用之一是在抗菌研究领域。 已发现该化合物的衍生物表现出优异的抗菌活性 . 例如,该化合物的腙衍生物对大肠杆菌和金黄色葡萄球菌 表现出令人鼓舞的结果。

抗微生物活性

除了抗菌活性外,该化合物及其衍生物还表现出抗微生物活性 . 这使其成为开发新型抗微生物剂的潜在候选药物 .

神经保护剂

该化合物也正在研究其作为神经保护剂的潜力。 已发现一类5,6,7,8-四氢咪唑并[1,2-a]嘧啶化合物,包括该化合物,可用于减少与缺氧或缺血相关的神经毒性损伤,这些损伤通常发生在中风、心脏骤停、低血糖或围产期窒息后 .

抗炎特性

该化合物还表现出抗炎特性 . 这使其成为治疗伴有炎症的疾病的潜在候选药物,包括类风湿性关节炎、神经性疼痛和炎症性疼痛 .

药物开发

该化合物也用于开发新药。 例如,它用作PROTAC(蛋白水解靶向嵌合体)开发中的刚性连接体,用于靶向蛋白质降解以及化学缀合物 .

作用机制

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is thought to act by modulating the activity of certain receptors and enzymes. It has been shown to bind to the GABA receptor and modulate its activity in a manner similar to that of GABA. Additionally, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is thought that this inhibition of enzyme activity is responsible for the anti-inflammatory, anti-anxiety, and anti-convulsive properties of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol.

Biochemical and Physiological Effects

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has been studied for its effects on the central nervous system. It has been shown to modulate the activity of the GABA receptor, which is responsible for regulating the excitability of neurons. Additionally, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are responsible for the breakdown of certain neurotransmitters. These effects are thought to be responsible for the anti-inflammatory, anti-anxiety, and anti-convulsive properties of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol.

实验室实验的优点和局限性

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects on the central nervous system have been well-studied. Additionally, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has been shown to have anti-inflammatory, anti-anxiety, and anti-convulsive properties, which make it a potential therapeutic agent. However, there are some limitations to using (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol in laboratory experiments. It is not as well-studied as some other molecules, and its effects on the central nervous system are not fully understood. Additionally, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is not as widely available as some other compounds, so it may be difficult to obtain for laboratory use.

未来方向

There are several potential future directions for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol research. First, further studies could be conducted to better understand the effects of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol on the central nervous system, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol to be used as a drug delivery system or as a prodrug. Finally, further studies could be conducted to explore the potential for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol to be used in combination with other compounds to create novel therapeutic agents.

安全和危害

The safety information for “(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P280) .

属性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h4,8,11H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDUCYVHZOVGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2CO)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

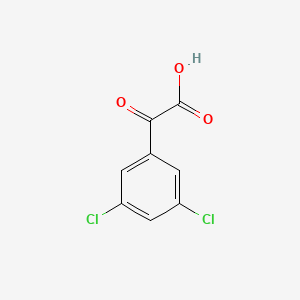

![2-[(3-Fluorophenyl)methyl]-5-nitro-indazole](/img/structure/B1647396.png)

![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)

![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)